![molecular formula C20H19BrN2O3 B2686698 2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide CAS No. 385391-38-8](/img/structure/B2686698.png)
2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
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Description
2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide, also known as BMQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has focused on the synthesis and reactivity of compounds with similar structural features, such as quinoline derivatives. For instance, studies on the synthesis of tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines through reactions involving cyanoquinolinethiones highlight the versatility of quinoline derivatives in chemical synthesis (Al-Taifi, Abdel-Raheem, & Bakhite, 2016). These methodologies could potentially be adapted for synthesizing and modifying compounds like 2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide, expanding its utility in medicinal chemistry and materials science.
Pharmacological Applications
While the exact compound has not been directly linked to pharmacological studies, related research indicates the potential utility of quinoline derivatives in drug development. For instance, the synthesis of 6-bromoquinazolinone derivatives has been explored for their anti-inflammatory, analgesic, and antibacterial activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010). This suggests that compounds like 2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide might have unexplored pharmacological properties worth investigating.
Antitumor and Antimicrobial Activities
Quinoline and its derivatives have been explored for their potential antitumor and antimicrobial activities. For example, methoxy-indolo[2,1‐a]isoquinolines have shown cytostatic activity in vitro against various tumor cells, indicating the potential of quinoline derivatives in cancer therapy (Ambros, Angerer, & Wiegrebe, 1988). Additionally, novel pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles with a quinazoline backbone have been synthesized and evaluated for antibacterial activity, underscoring the antimicrobial potential of such compounds (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
properties
IUPAC Name |
2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-12-5-4-6-14(9-12)22-18(24)11-23-13(2)19(21)20(25)16-10-15(26-3)7-8-17(16)23/h4-10H,11H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYHBKWPANJUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=O)C3=C2C=CC(=C3)OC)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide |
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